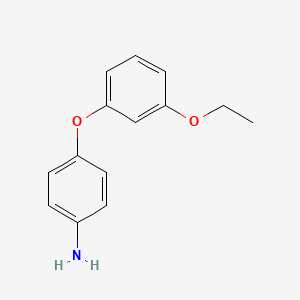

![molecular formula C12H19NO2 B3155544 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 802900-09-0](/img/structure/B3155544.png)

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Overview

Description

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol, also known as propofol, is a widely used intravenous anesthetic agent. It was first introduced in the 1980s and has since become a popular choice for induction and maintenance of anesthesia in various surgical procedures. The chemical structure of propofol consists of a phenol ring with an ethoxy and isopropyl group attached to it, along with an amino group.

Scientific Research Applications

1. Synthesis and Chemical Properties

- Synthesis Process : A study discussed a new process for synthesizing 2-alkoxy-4-propen-1-yl phenols, highlighting the transformation of 2-alkoxy phenols through condensation with propionaldehyde, followed by heating in the presence of a basic catalyst to form the desired phenols (Brandenburg & Subramanian, 2004).

- Molecular Docking Studies : Research involving the synthesis of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives showed potential inhibitory effects towards various proteins, indicating the compound's relevance in pharmacological studies (Nair et al., 2014).

2. Applications in Material Science

- Metal Complexes Synthesis : A study on the synthesis of metal complexes with 4-Ethoxy phenol derivatives, including their antimicrobial and anticancer activities, demonstrates the compound's utility in creating new materials with biological applications (Al-adilee & Hessoon, 2019).

3. Biological and Pharmacological Potential

- Anticancer Properties : The synthesis and characterization of novel heterocyclic azo dye ligands derived from 2-Amino-5-methyl thiazole with 4-Ethoxy phenol showed potential in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).

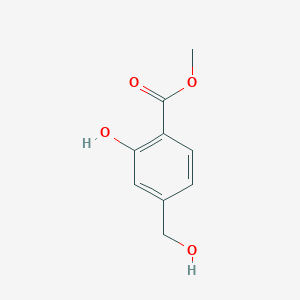

- Antioxidant Activity : The isolation of compounds including 2-ethoxy-4-(hydroxymethyl)phenol from Protea hybrid ‘Susara’ indicated significant radical scavenging activity, suggesting potential applications in pharmaceutical and cosmetic industries (León et al., 2014).

4. Chemical Characterization and Analysis

- Structural Analysis : Research involving molecular docking and quantum chemical calculations of similar compounds provides insights into their molecular structure, spectroscopic data, and potential biological effects (Viji et al., 2020).

Mechanism of Action

Target of Action

It is suggested that it may have a role as a human blood serum metabolite, a human urinary metabolite, and a biomarker . It is functionally related to dopamine , which is a neurotransmitter that plays several important roles in the human brain and body.

Mode of Action

It is known that the compound is a member of phenols, a primary amino compound, a monomethoxybenzene, and a phenylethylamine . These classes of compounds are known to interact with various biological targets and can induce a range of biochemical changes.

Pharmacokinetics

As a potential human blood serum and urinary metabolite , it is likely to be well-absorbed and distributed in the body, metabolized, and excreted in urine.

Result of Action

As a potential biomarker , its presence or levels in the body could be indicative of certain physiological or pathological conditions.

properties

IUPAC Name |

2-ethoxy-4-[(propan-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNGJHKXBPDTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)

![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)